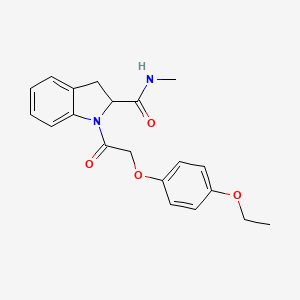

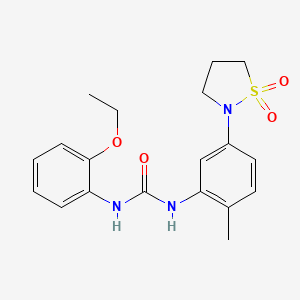

propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

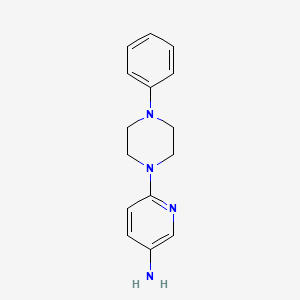

Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PDPB and has been extensively studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Estradiol and ERβ Agonists in Memory Enhancement

Estradiol benzoate and ERβ-selective agonists, including propyl pyrazole triol (PPT) and others, have been investigated for their effects on memory in ovariectomized rats. These compounds, through estrogenic interactions with ERβ, contribute to enhancements in recognition memory. Additionally, certain ERβ agonists were associated with alterations in monoamines in several brain areas, suggesting their potential for modulating cognitive functions through neurochemical pathways (Jacome et al., 2010).

Herbicidal Applications and Environmental Behavior

The synthesis and application of herbicidal compounds closely related to "propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate" have been explored, indicating their broad-spectrum herbicidal activity for weed control. Studies involving mono-labeled and dual-labeled derivatives of such compounds aid in understanding their metabolism, mode of action, and environmental fate, providing insights into their safe and effective use in agriculture (Yang et al., 2008).

Angiotensin II Receptor Antagonists for Hypertension

Research on pyrazole derivatives, including those with propyl groups and carboxylic acid functionalities, has demonstrated their efficacy as angiotensin II receptor antagonists. These compounds show promise in vitro and in vivo for treating hypertension, with certain structural modifications enhancing their affinity and oral activity. Such findings highlight their potential in developing new antihypertensive agents (Almansa et al., 1997).

Polymeric Modifications for Medical Applications

The modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including those related to "propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate," has been investigated for medical applications. These modifications lead to polymers with enhanced thermal stability and significant biological activities, suggesting their utility in developing new materials for medical use (Aly & El-Mohdy, 2015).

Photoluminescent Properties for Liquid Crystal Displays

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those with structural similarities to "propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate," have shown their potential in liquid crystal displays (LCDs). These compounds exhibit cholesteric and nematic phases with wide mesomorphic temperature ranges and strong blue fluorescence emissions, indicating their applications in photoluminescent materials and LCD technologies (Han et al., 2010).

Mécanisme D'action

Target of Action

The primary target of propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is tyrosinase , an enzyme that catalyzes the oxidation of phenols . Tyrosinase plays a crucial role in the production of melanin and other pigments from tyrosine by oxidation.

Mode of Action

This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, L-Tyrosine and DL-DOPA . This inhibition disrupts the normal enzymatic process, leading to a decrease in the production of melanin and other pigments.

Result of Action

The primary molecular effect of this compound is the inhibition of tyrosinase activity , leading to a decrease in the production of melanin and other pigments . This could potentially lead to changes in skin pigmentation. At the cellular level, the decrease in melanin could affect the ability of cells to protect themselves against ultraviolet radiation.

Propriétés

IUPAC Name |

propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-2-9-25-19(24)12-3-6-14(7-4-12)26-17-11-20-21-18(17)15-8-5-13(22)10-16(15)23/h3-8,10-11,22-23H,2,9H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPJJPYSSBAAHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331665 |

Source

|

| Record name | propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662178 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate | |

CAS RN |

879458-58-9 |

Source

|

| Record name | propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2399504.png)

![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)